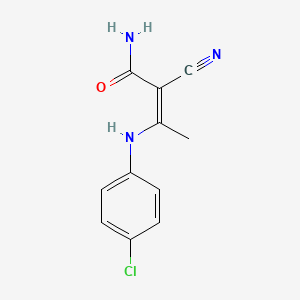

3-(4-Chloroanilino)-2-cyano-2-butenamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(4-Chloroanilino)-2-cyano-2-butenamide, also known as 3-Chloro-2-cyano-2-butenamide or CCCB, is a chemical compound belonging to the group of cyanoamides. It is a colorless solid with a melting point of 64.5 °C and a boiling point of 204.4 °C. It is insoluble in water, but soluble in organic solvents such as alcohols, ethers and chlorinated hydrocarbons. CCCB is used as a reagent in organic synthesis and as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

科学的研究の応用

Synthesis and Structural Applications

Synthesis of Highly Substituted Indolines and Indoles : Ynamides react with conjugated enynes to form substituted indolines, which undergo oxidation to yield indoles. These cycloaddition substrates are assembled from derivatives of 3-butynylamine, indicating a potential application for compounds like 3-(4-Chloroanilino)-2-cyano-2-butenamide in complex organic syntheses (Dunetz & Danheiser, 2005).

Formation of 2-Butenamides and 2-Buten-4-olides : Phenyl or 4-chlorophenyl-substituted olefins, when reacted with α-cyanoacetamide in the presence of manganese(III) acetate, lead to the formation of 2-butenamides and 2-buten-4-olides. This process, potentially involving compounds like 3-(4-Chloroanilino)-2-cyano-2-butenamide, is significant in organic synthesis (Sato, Nishino, & Kurosawa, 1987).

Photophysical and Electrochemical Properties

Photophysical and Electrochemical Studies : Compounds like 3-(4-Chloroanilino)-2-cyano-2-butenamide may be explored for their photophysical properties, as similar compounds have been shown to exhibit unique emission properties in specific environments, as seen in the study of Cu(I) and Ni(II) complexes (Kuang et al., 2002).

Mechanofluorochromic Properties : The effect of stacking mode on the mechanofluorochromic properties of derivatives like 3-aryl-2-cyano acrylamide derivatives has been studied, indicating potential applications in the development of new materials with unique optical properties (Song et al., 2015).

Environmental and Biological Applications

Dehalogenation by Microorganisms : Chloroaniline-based compounds, which include derivatives like 3-(4-Chloroanilino)-2-cyano-2-butenamide, have been studied for their biodegradation in methanogenic aquifers, suggesting potential environmental applications in bioremediation (Kuhn & Suflita, 1989).

Oxidation Studies : Studies on the oxidation of compounds in aqueous solutions, such as the ozonation of diclofenac, provide insights into the chemical behavior of related compounds like 3-(4-Chloroanilino)-2-cyano-2-butenamide in environmental settings (Sein et al., 2008).

作用機序

Target of Action

The primary target of 3-(4-Chloroanilino)-2-cyano-2-butenamide is the enzyme Beta-lactamase in Escherichia coli (strain K12) . Beta-lactamase is an enzyme that provides multi-resistance to bacteria against beta-lactam antibiotics such as penicillins, cephamycins, and carbapenems .

Mode of Action

It has been suggested that the compound interacts with the binding pocket of beta-lactamase via residues ser64, lys67, tyr150, asn152, tyr221, lys315, and ala318 . This interaction could potentially inhibit the activity of the enzyme, thereby preventing the degradation of beta-lactam antibiotics .

Biochemical Pathways

It is known that chloroaniline derivatives can be degraded by bacteria through a process that involves initial hydroxylation . This suggests that the compound might be metabolized in a similar manner.

Result of Action

Its interaction with beta-lactamase suggests that it could potentially enhance the efficacy of beta-lactam antibiotics by preventing their degradation .

特性

IUPAC Name |

(Z)-3-(4-chloroanilino)-2-cyanobut-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3O/c1-7(10(6-13)11(14)16)15-9-4-2-8(12)3-5-9/h2-5,15H,1H3,(H2,14,16)/b10-7- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPKJUWVWNUJUBR-YFHOEESVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(C#N)C(=O)N)NC1=CC=C(C=C1)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C(\C#N)/C(=O)N)/NC1=CC=C(C=C1)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Chloroanilino)-2-cyano-2-butenamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-3-(4-(dimethylamino)phenyl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile](/img/structure/B2962344.png)

![3-((4-bromophenyl)sulfonyl)-N-(3-isopropoxypropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2962346.png)

![5-[benzyl(methyl)amino]-4-bromo-2-(4-fluorophenyl)-3(2H)-pyridazinone](/img/structure/B2962351.png)

![6-ethoxy-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2962355.png)

![5-bromo-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide](/img/structure/B2962358.png)